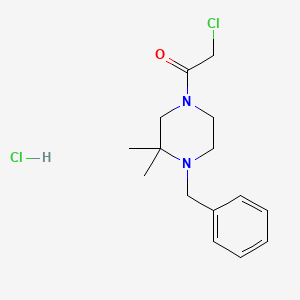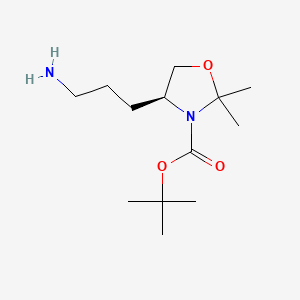![molecular formula C17H19F2NO B6611231 1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine CAS No. 2381248-05-9](/img/structure/B6611231.png)
1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl)piperidine, commonly referred to as DFPP, is a cyclic organic compound with a variety of applications in scientific research. It is a highly versatile compound that can be used in a range of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
DFPP has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a ligand for coordination chemistry. Additionally, DFPP has been used in the synthesis of drugs and other biologically active compounds, such as antifungal agents and antibiotics. It has also been used in the synthesis of polymers and other materials for use in biomedical applications.
作用機序
The exact mechanism of action of DFPP is not fully understood, but it is believed to involve the formation of a covalent bond between the piperidine nitrogen atom and the carbonyl carbon atom of the cyclic compound. This covalent bond is believed to be responsible for the catalytic activity of DFPP in various reactions. Additionally, the presence of the difluorophenyl group in the cyclic compound is believed to be responsible for its ability to act as a ligand in coordination chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPP are not well understood. However, it has been shown to have some effect on the activity of enzymes, including cytochrome P450 enzymes. Additionally, it has been shown to have some effect on the activity of proteins, such as those involved in signal transduction pathways.
実験室実験の利点と制限
The use of DFPP in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of reactions and can be used to synthesize a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it is not always possible to obtain the desired product in high yields, and it can be toxic if not handled properly.
将来の方向性
There are a number of potential future directions for the use of DFPP in scientific research. One potential area of research is the development of new and improved synthesis methods for the compound. Additionally, further research could be done to explore the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Additionally, further research could be done to explore the potential use of DFPP as a catalyst for various reactions, as well as its potential use in the synthesis of polymers and other materials for use in biomedical applications. Finally, further research could be done to explore the potential use of DFPP as a ligand in coordination chemistry.
合成法
The synthesis of DFPP is relatively straightforward and can be achieved by a number of methods. One of the most common methods involves the reaction of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl chloride with piperidine in the presence of a base, such as triethylamine. This reaction produces the desired product in high yields. Other methods for the synthesis of DFPP include the use of Grignard reagents, lithium-halogen exchange, and the Ullmann reaction.
特性
IUPAC Name |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO/c18-17(19)15(13-7-3-1-4-8-13)11-16(17,12-15)14(21)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTJYVFIZQKEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC(C2)(C3(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)


![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)


![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)
![4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6611203.png)

![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)

![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)
![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)
